2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid
Description
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid (C₇H₁₃NO₄) is a branched-chain carboxylic acid derivative featuring a methyl-substituted amino group modified with a methoxycarbonyl moiety. Its molecular structure (SMILES: CC(C)(C(=O)O)N(C)C(=O)OC) includes a central quaternary carbon bonded to a carboxylic acid group and a dimethylamino carbamate ester (methoxycarbonyl-methylamino group). This unique substitution pattern distinguishes it from simpler amino acids and fibrate-class pharmaceuticals, which share structural motifs like the 2-methylpropanoic acid backbone .
Properties
CAS No. |
1342846-58-5 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[methoxycarbonyl(methyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,5(9)10)8(3)6(11)12-4/h1-4H3,(H,9,10) |
InChI Key |
SMBYBCPGVLQCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid typically involves the reaction of methylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxycarbonyl and methylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H13NO4
- Molecular Weight : 161.18 g/mol
- IUPAC Name : 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid
- Structural Features : The compound contains a methoxycarbonyl group attached to a methyl amino group, making it a derivative of amino acids.
Medicinal Chemistry
The compound has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural changes makes it a candidate for drug development.
Biochemical Studies
It is utilized in enzyme-substrate interaction studies, where its methoxycarbonyl group can engage in hydrogen bonding with active sites on enzymes. This property aids researchers in understanding enzyme mechanisms and developing inhibitors.
Polymer Chemistry
As an intermediate, it plays a role in the synthesis of polymers with specific properties. Its functional groups allow for modifications that can enhance polymer characteristics such as solubility and thermal stability.
Case Study 1: Enzyme Inhibition
A study explored the use of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid as an inhibitor for certain proteases. The methoxycarbonyl group was shown to effectively bind to the active site of the enzyme, demonstrating potential for therapeutic applications in diseases where protease activity is dysregulated.
Case Study 2: Synthesis of Bioactive Compounds
Research highlighted the compound's role in synthesizing bioactive molecules that exhibit anti-inflammatory properties. By modifying the methoxycarbonyl group, researchers were able to enhance the biological activity of derivatives, paving the way for new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Fibrate Class
Fibrates, a class of lipid-lowering agents, share the 2-methylpropanoic acid core but differ in substituents:
- Bezafibrate (C₁₉H₂₀ClNO₄): Contains a phenoxy group linked to a chlorobenzamide-ethyl chain. It reduces triglycerides (43%) and cholesterol (20–25%) while elevating HDL (30%) via PPAR-α activation .
- Fenofibrate (C₂₀H₂₁ClO₄): The isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid. Hydrolyzed to fenofibric acid, it exhibits stronger lipid-modulating effects than bezafibrate .
- Clofibrate (C₁₂H₁₅ClO₃): Ethyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid. An older fibrate with weaker efficacy and higher toxicity .
Functional Group Variations
- 2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid (C₇H₁₄N₂O₃): Substitutes methoxycarbonyl with ethylcarbamoyl.
- 2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid (C₁₁H₁₃NO₄): Adds a phenyl group to the β-carbon, increasing hydrophobicity and altering pharmacokinetics .
- Enzalutamide Impurity (C₁₂H₁₄FNO₄): Introduces a fluorine atom and methoxycarbonyl group on the aromatic ring, highlighting the role of halogenation in receptor binding .
Biological Activity
2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid, also known as a methoxycarbonyl amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound exhibits structural features that may influence its interactions with biological macromolecules, including proteins and enzymes.
Chemical Structure and Properties
The molecular formula of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid is with a molecular weight of approximately 175.18 g/mol. Its structure includes a methoxycarbonyl group, which is known to participate in hydrogen bonding and electrostatic interactions, potentially affecting the activity and function of various enzymes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxycarbonyl group can form hydrogen bonds with amino acids in enzyme active sites, influencing enzyme-substrate interactions. Additionally, metabolic transformations of this compound may lead to the formation of active metabolites that exert biological effects.
Biological Activities
Research indicates that 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid may possess several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, although specific targets remain to be fully elucidated.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, indicating a possible anti-inflammatory role for this compound .
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have been conducted to assess the interaction of this compound with various enzymes. For instance, studies on enzyme kinetics revealed that derivatives of methoxycarbonyl amino acids can significantly alter the catalytic efficiency of certain enzymes .
- Cell Culture Experiments : In cell culture models, compounds similar to 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid have been evaluated for their effects on cell proliferation and apoptosis. These studies highlighted the potential for this compound to influence cellular signaling pathways associated with growth and survival .
- Animal Models : Animal studies have indicated that administration of related compounds can lead to beneficial outcomes in models of inflammation and metabolic disorders, suggesting a therapeutic potential for 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid in these contexts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling methyl carbamate derivatives with α-methyl-β-amino acids. Key steps include:
- Reagent Selection : Use methyl chloroformate for methoxycarbonylation under anhydrous conditions .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis) .
- Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the product .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (similar to structurally related β-amino acids) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl chloroformate) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal per local regulations .
Advanced Research Questions
Q. How can computational methods predict the reactivity or bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites on the methoxycarbonyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to assess stability under physiological conditions .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., hydrolases) for bioactivity hypotheses .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-methylpropanoic acid derivatives) .
- Decoupling Experiments : Perform DEPT-135 NMR to distinguish CH₃ groups from overlapping signals .
- Isotopic Labeling : Synthesize ¹³C-labeled methoxycarbonyl groups to confirm assignments .
Q. How can reaction intermediates be trapped or analyzed to elucidate the mechanism of hydrolysis?
Methodological Answer:
- Quench Techniques : Use rapid-injection NMR to capture intermediates (e.g., tetrahedral adducts) during acid-catalyzed hydrolysis .
- LC-MS Monitoring : Track time-dependent degradation at pH 2–7 to identify transient species .
- Kinetic Isotope Effects (KIE) : Compare kH/kD for methoxycarbonyl C=O bonds to determine rate-limiting steps .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess permeability in HEK293 cells .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
